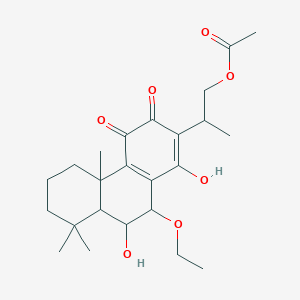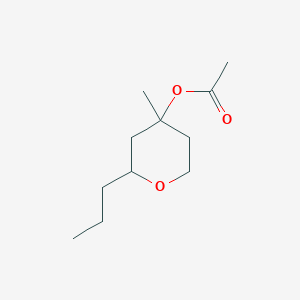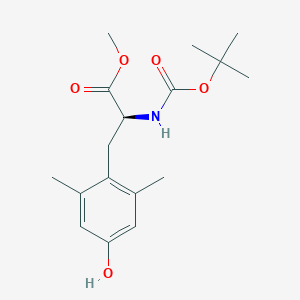
2-(10-Ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their complex molecular structure and significant synthetic challenge. Such compounds are often studied for their unique physical and chemical properties, which can have applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, including catalyzed transformations and the use of protective groups. For instance, the Rhodium(II) acetate-catalyzed reaction demonstrates a method for producing compounds with intricate structures, showcasing the diversity of synthetic strategies employed in organic chemistry (Taylor & Davies, 1983).
Molecular Structure Analysis
The determination of molecular structures of complex compounds is crucial for understanding their chemical behavior. X-ray diffraction studies, such as those conducted on similar phenanthrene derivatives, provide insights into the three-dimensional arrangement of atoms, which is essential for the rational design of compounds with desired properties (Laamari et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving complex organic compounds can lead to a variety of products depending on the conditions and reactants used. For example, the synthesis of dialkyl 4-ethoxy-2,5-dihydro-1-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-5-oxo-1H-pyrrole-2,3-dicarboxylates highlights the versatility of organic synthesis in generating compounds with specific functional groups (Yavari et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on the crystal structure of related compounds can shed light on how molecular conformation affects physical properties (Baolin et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to understanding the behavior of complex organic compounds. Research into reactions and stability of similar compounds provides a basis for predicting how the compound might react under different chemical conditions (Nicolaides et al., 1994).
Applications De Recherche Scientifique
Antioxidant Applications
Research into antioxidants like ethoxyquin and its analogues reveals significant interest in compounds that protect valuable unsaturated fatty acids from oxidation. Ethoxyquin has been specifically used for protecting fish meal from spontaneous combustion due to the high degree of unsaturation in residual lipids. Analogues of ethoxyquin, such as hydroquin, have been developed and patented for their efficacy in preventing oxidation in fish meal, demonstrating the critical role of antioxidant research in food preservation and safety (A. J. de Koning, 2002).
Biodegradation and Environmental Fate
The study of the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) provides insight into how substances break down in soil and groundwater. Understanding the microbial capacity to degrade substances can inform applications in bioremediation and environmental protection. Aerobic and anaerobic biodegradation pathways, as well as the impact of co-contaminants, are critical areas of research for assessing the environmental impact of chemical compounds (S. Thornton et al., 2020).
Chemical Synthesis and Catalysis
Explorations into the synthesis and catalytic applications of chemical compounds, including the development of efficient synthesis pathways for pharmaceuticals or industrial chemicals, highlight the importance of research into novel compounds. The development of new catalysts, understanding reaction mechanisms, and optimizing production processes are crucial for advancing chemical manufacturing and pharmaceutical development. For instance, the synthesis of (S)-clopidogrel, an antithrombotic drug, illustrates the ongoing need for innovative approaches in chemical synthesis (A. Saeed et al., 2017).
Advanced Oxidation Processes
Research into advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants like acetaminophen demonstrates the application of chemical research in environmental engineering. Understanding the kinetics, mechanisms, and by-products of AOPs is essential for developing effective water treatment technologies that can mitigate the impact of pharmaceuticals and other recalcitrant compounds on aquatic ecosystems (Mohammad Qutob et al., 2022).
Propriétés
IUPAC Name |
2-(10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-7-30-21-15-16(24(6)10-8-9-23(4,5)22(24)20(21)29)19(28)18(27)14(17(15)26)12(2)11-31-13(3)25/h12,20-22,26,29H,7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFLKOPTWXVBHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10-Ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



